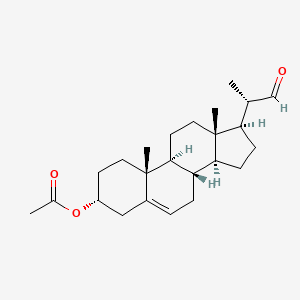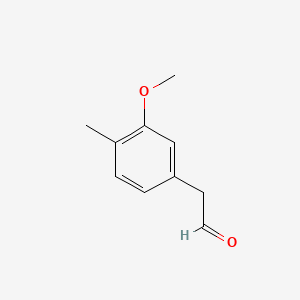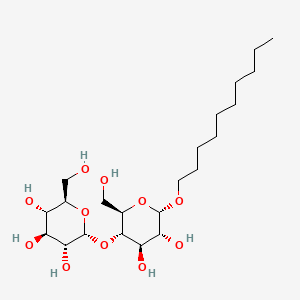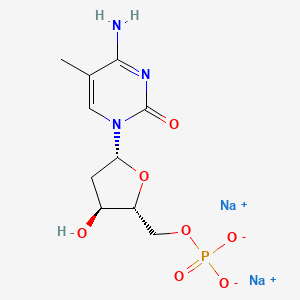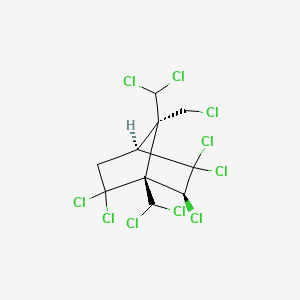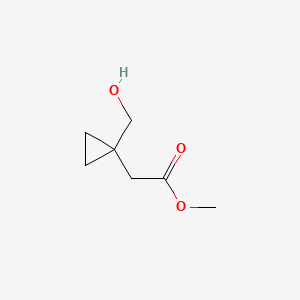
Methyl (1-hydroxymethylcyclopropyl)acetate
概要
説明
“Methyl (1-hydroxymethylcyclopropyl)acetate” is a chemical compound with the CAS Number: 142148-13-8 . It has a molecular formula of C7 H12 O3 and a molecular weight of 144.17 . This compound is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “Methyl (1-hydroxymethylcyclopropyl)acetate” is represented by the linear formula C7 H12 O3 . The molecular weight of this compound is 144.17 .Physical And Chemical Properties Analysis
“Methyl (1-hydroxymethylcyclopropyl)acetate” has a molecular weight of 144.17 . .科学的研究の応用
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor widely studied for its role in delaying the ripening and senescence of fruits and vegetables, thus extending their postharvest life. It operates by binding to the ethylene receptor sites in plant tissues, preventing ethylene from eliciting its natural ripening effects. This property is particularly beneficial for a broad range of fruits, vegetables, and floricultural crops, allowing for extended storage, reduced wastage, and maintained quality during transport and sale (Blankenship & Dole, 2003).
Postharvest Quality of Fruits and Vegetables
The application of 1-MCP has been found to effectively preserve the quality and extend the shelf life of various non-climacteric fruit crops as well. It inhibits senescence processes such as browning and decay, and maintains the nutritional quality of the produce. The compound has shown divergent effects on fruit respiration rates, ethylene production, and decay development, suggesting a nuanced impact depending on the type of fruit and conditions of application (Li et al., 2016).
Packaging Material for Food Preservation
Innovative uses of 1-MCP include its incorporation into packaging materials, such as cellulose paper, to develop active packaging solutions. These 1-MCP-infused packaging materials can effectively retard the ripening process of wrapped fruits and vegetables, offering an eco-friendly method to enhance food preservation during storage and shipping. This approach represents a promising avenue for commercialization, combining the preservation benefits of 1-MCP with the convenience of packaging (Hu et al., 2017).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(9)4-7(5-8)2-3-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKMFFZANHPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652342 | |
| Record name | Methyl [1-(hydroxymethyl)cyclopropyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate | |
CAS RN |
142148-13-8 | |
| Record name | Methyl 1-(hydroxymethyl)cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142148-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [1-(hydroxymethyl)cyclopropyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneacetic acid, 1-(hydroxymethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

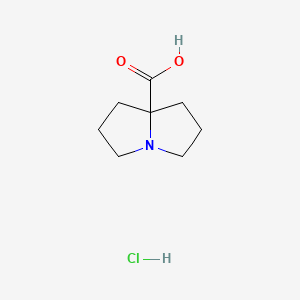
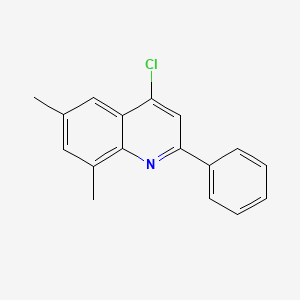
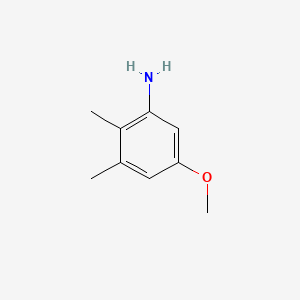
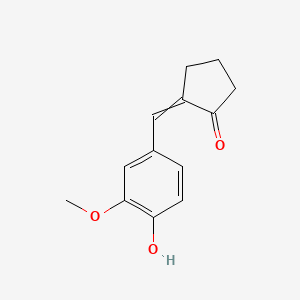

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)
